1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
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Overview
Description
1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-bromophenylamine with an iodo-substituted oxirane in the presence of a base can lead to the formation of the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxazine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
- 1-(3-Fluorophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
- 1-(3-Methylphenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Uniqueness
The uniqueness of 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine lies in its specific substituents.
Properties
Molecular Formula |
C12H10BrIN2O |
---|---|
Molecular Weight |
405.03 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C12H10BrIN2O/c13-9-3-1-2-8(6-9)11-10-7-17-5-4-16(10)12(14)15-11/h1-3,6H,4-5,7H2 |
InChI Key |
FPDOFXUBDHPLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N=C(N21)I)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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